molecular formula C11H11NO2S B13622515 2-Isothiocyanato-4-phenylbutanoic acid

2-Isothiocyanato-4-phenylbutanoic acid

Cat. No.: B13622515
M. Wt: 221.28 g/mol
InChI Key: PWUVCLSSUBJMEO-UHFFFAOYSA-N
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Description

(R)-2-Isothiocyanato-4-phenylbutanoic acid (CAS 2165807-05-4) is a chiral, arylaliphatic isothiocyanate (ITC) of significant interest in medicinal chemistry and pharmacological research . Isothiocyanates are a prominent class of bioactive compounds derived from cruciferous vegetables, renowned for their potent biological activities, including anticarcinogenic, anti-inflammatory, and antimicrobial properties . The core mechanism of action for isothiocyanates is primarily attributed to their highly electrophilic -N=C=S functional group . This group readily undergoes thiocarbamoylation reactions with nucleophilic thiol groups in proteins and low-molecular-weight cellular molecules like glutathione . This modification can alter protein structure and function, leading to pleiotropic effects within the cell. Key consequences include the induction of oxidative stress, disruption of mitochondrial function, and the activation of cellular defense pathways mediated by the transcription factor Nrf2 . Research into related ITCs, such as phenethyl isothiocyanate (PEITC) and sulforaphane (SFN), has demonstrated their ability to inhibit cancer initiation and progression by modulating metabolic enzymes, inducing cell cycle arrest, and triggering apoptosis in tumor cells . The specific structural features of (R)-2-Isothiocyanato-4-phenylbutanoic acid—combining the isothiocyanate moiety with a carboxylic acid functional group—make it a valuable bifunctional building block for chemical biology and drug discovery. Its potential research applications include use as a precursor for synthesizing more complex therapeutic candidates and as a tool compound for studying the mechanisms of ITC-mediated biological effects . The phenylbutanoic acid structure also suggests potential for investigation in neurological and metabolic disorders, given the established research on structurally related compounds . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care, as isothiocyanates are reactive compounds and may pose hazards .

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

2-isothiocyanato-4-phenylbutanoic acid

InChI

InChI=1S/C11H11NO2S/c13-11(14)10(12-8-15)7-6-9-4-2-1-3-5-9/h1-5,10H,6-7H2,(H,13,14)

InChI Key

PWUVCLSSUBJMEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N=C=S

Origin of Product

United States

Preparation Methods

Classical Synthesis via Thiophosgene Reaction

The most commonly reported method for synthesizing 2-Isothiocyanato-4-phenylbutanoic acid involves the reaction of 2-amino-4-phenylbutanoic acid with thiophosgene (CSCl₂). This reaction converts the amino group (-NH₂) into an isothiocyanate (-N=C=S) functional group.

Reaction Scheme:

$$
\text{2-amino-4-phenylbutanoic acid} + \text{thiophosgene} \rightarrow \text{2-Isothiocyanato-4-phenylbutanoic acid} + \text{HCl}
$$

  • Mechanism: The nucleophilic amine attacks the electrophilic thiophosgene carbon, displacing chloride ions and forming the isothiocyanate group.
  • Conditions: Typically carried out in an inert solvent under controlled temperature to avoid side reactions.
  • Industrial Adaptations: Automated reactors and continuous flow systems are employed to optimize yield and reproducibility.

Molecular Formula and Structure:

Parameter Detail
Molecular Formula C₁₁H₁₃NOS
Molecular Weight 221.28 g/mol
Structural Representation C(CC(=O)O)C(C₆H₅)=N=S

This method is well-established and widely documented in chemical supplier catalogs and industrial syntheses.

Precursor Synthesis: 2-Amino-4-phenylbutanoic Acid Preparation

Since 2-amino-4-phenylbutanoic acid is the key precursor, its synthesis is critical.

  • Synthesis of 4-Phenylbutanoic Acid: Several patents and literature sources describe the preparation of 4-phenylbutanoic acid derivatives, which can be aminated to yield 2-amino-4-phenylbutanoic acid.

  • Representative Method: Reaction of benzene with butyrolactone in the presence of Lewis acid catalysts (e.g., aluminum chloride) to form 4-phenylbutyric acid, followed by amination steps.

Catalysts Used:

Catalyst Type Examples Role
Lewis Acids Aluminum chloride, zinc chloride, iron chloride, boron trifluoride Facilitate Friedel-Crafts acylation of benzene with butyrolactone
Bases Sodium hydroxide Neutralization and hydrolysis

Typical Reaction Conditions:

Step Temperature (°C) Time Notes
Friedel-Crafts acylation 40–60 10–90 minutes Stirring under inert atmosphere
Hydrolysis/neutralization Ambient to 60 Variable Use of aqueous base

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield/Notes References
Synthesis of 4-phenylbutanoic acid Benzene + butyrolactone, Lewis acid catalyst (AlCl₃) Moderate to high yield; 40–60°C, 10–90 min
Amination to 2-amino-4-phenylbutanoic acid Standard amination protocols (not detailed) Precursor for isothiocyanate synthesis Inferred from literature
Conversion to 2-Isothiocyanato-4-phenylbutanoic acid 2-amino-4-phenylbutanoic acid + thiophosgene High yield; controlled temp; inert solvent
Alternative isothiocyanate formation Carbon disulfide + oxidants or NaI/NaCl in ethanol (for analogs) Experimental; potential green methods

Analytical and Research Findings

  • Molecular Characterization: Confirmed by InChI and structural formula data, showing the presence of the isothiocyanate group attached to the α-carbon of the phenylbutanoic acid chain.

  • Reactivity: The isothiocyanate group is highly reactive towards nucleophiles, especially amino groups in proteins, enabling its use in biochemical modification studies.

  • Stability: The compound’s stability varies with pH and temperature; it is generally stable under neutral to slightly acidic conditions but can hydrolyze or degrade under harsh conditions.

  • Industrial Scale: Continuous flow and automated reactors improve synthesis efficiency and reproducibility, reducing manual handling of toxic thiophosgene.

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-4-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Thioureas and other isothiocyanate derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

  • 2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid) Structure: Features two phenyl groups and a hydroxyl-carboxylic acid moiety. Reactivity: Undergoes esterification and decarboxylation but lacks the electrophilic isothiocyanate group, limiting its use in thiol-mediated reactions .
  • 4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester Structure: Contains a chlorophenyl group and a ketone at position 4, with an ester group instead of a carboxylic acid. Reactivity: The ketone enables nucleophilic additions, while the ester group offers hydrolytic stability compared to the free carboxylic acid in the target compound .

Sulfur-Containing Derivatives

  • 1,4-Bis(2-chloroethylthio)butane Structure: A sulfur-linked alkylating agent with two thioether groups. Reactivity: The thioether groups participate in alkylation but lack the isothiocyanate’s ability to form thioureas with amines. This limits its utility in targeted drug delivery compared to 2-isothiocyanato-4-phenylbutanoic acid .
  • 2-Amino-4-(methylsulfanyl)butanoic acid (Methionine) Structure: A sulfur-containing amino acid with a thioether group. Reactivity: The thioether is less reactive than the isothiocyanate group, making methionine more suited to metabolic pathways than chemical synthesis .

Hydroxy/Oxo-Substituted Butanoic Acids

  • Properties: Polar due to hydroxyl and ketone groups, contrasting with the hydrophobic phenyl group in the target compound. This affects solubility and bioavailability .

Data Table: Comparative Analysis

Compound Name Functional Groups Molecular Formula Key Reactivity/Applications Reference
2-Isothiocyanato-4-phenylbutanoic acid Isothiocyanate, phenyl, carboxylic acid C₁₁H₁₁NO₂S Bio-conjugation, enzyme inhibition
Benzilic acid Hydroxyl, diphenyl, carboxylic acid C₁₄H₁₂O₃ Ligand synthesis, decarboxylation
4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester Chlorophenyl, ketone, ester C₁₁H₁₁ClO₃ Intermediate for pharmaceuticals
1,4-Bis(2-chloroethylthio)butane Thioether, chloroalkyl C₈H₁₆Cl₂S₂ Alkylating agent, limited bioactivity
Methionine Thioether, amino, carboxylic acid C₅H₁₁NO₂S Protein synthesis, antioxidant

Research Findings and Limitations

  • Synthetic Utility: The isothiocyanate group in 2-isothiocyanato-4-phenylbutanoic acid enables selective reactions with amines (e.g., forming thioureas), a feature absent in hydroxy- or oxo-substituted analogs .
  • Biological Activity : Unlike methionine, which participates in metabolism, the phenyl and isothiocyanate groups in the target compound may confer cytotoxicity or antimicrobial properties, as seen in related isothiocyanates .
  • Data Gaps: Direct studies on 2-isothiocyanato-4-phenylbutanoic acid are absent in the provided evidence; comparisons rely on extrapolation from structural analogs.

Q & A

Q. What are the common synthetic routes for introducing the isothiocyanate group in 2-Isothiocyanato-4-phenylbutanoic acid?

The isothiocyanate (-NCS) group is typically introduced via reactions involving thiophosgene or its derivatives with primary amines. For aryl isothiocyanates like 2-Isothiocyanato-4-phenylbutanoic acid, a method involves treating thiocarbamide intermediates with reagents such as phosphorus pentoxide, hydrochloric acid, or iodine under controlled conditions . Alternatively, thiocarbamates can undergo thermal decomposition or react with electrophilic agents (e.g., ethyl chlorocarbonate) to form the isothiocyanate moiety.

Q. Which spectroscopic techniques are most effective for characterizing the structure of 2-Isothiocyanato-4-phenylbutanoic acid?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the phenyl group substitution pattern and the isothiocyanate moiety. For example, the isothiocyanate carbon resonates near 130-135 ppm in 13^{13}C NMR .
  • FT-IR Spectroscopy : The -NCS group exhibits a strong absorption band at ~2050–2100 cm1^{-1}, distinct from thioureas or thioamides .
  • Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight and fragmentation patterns, particularly for verifying the butanoic acid backbone .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield and purity of 2-Isothiocyanato-4-phenylbutanoic acid during synthesis?

  • Catalyst Selection : Use Lewis acids (e.g., ZnCl2_2) to accelerate thiocarbamide-to-isothiocyanate conversion while minimizing side reactions .
  • Temperature Control : Maintain temperatures below 80°C to prevent decomposition of the isothiocyanate group.
  • Purification Strategies : Employ gradient elution in reverse-phase HPLC or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. What strategies are recommended for resolving contradictions in reported biological activity data of 2-Isothiocyanato-4-phenylbutanoic acid across different studies?

  • Systematic Meta-Analysis : Apply PRISMA guidelines to evaluate study heterogeneity, including differences in assay protocols (e.g., cell lines, concentration ranges) .
  • Dose-Response Reassessment : Conduct independent dose-response curves under standardized conditions to identify non-linear effects or threshold concentrations.
  • Structural Confirmation : Verify compound identity in conflicting studies using X-ray crystallography or 2D NMR to rule out isomerism or degradation .

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of 2-Isothiocyanato-4-phenylbutanoic acid in nucleophilic addition reactions?

  • Electron-Withdrawing Groups (EWGs) : Substituents like fluorine (e.g., in 4-(2-fluorophenyl) analogs) increase the electrophilicity of the isothiocyanate carbon, accelerating reactions with amines or thiols .
  • Steric Effects : Ortho-substituents hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict reaction kinetics and transition states for tailored synthetic designs .

Methodological Notes

  • Synthesis Optimization : Prioritize reaction monitoring via TLC or in-situ IR to detect intermediate formation and prevent over-reaction .
  • Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and validate results across multiple replicates to ensure reproducibility .
  • Data Interpretation : Cross-reference spectral data with databases like PubChem or NIST Chemistry WebBook to confirm structural assignments .

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